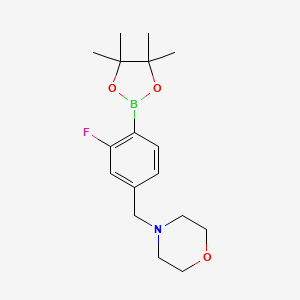

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Description

Chemical Nomenclature and Registry Information

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine represents a sophisticated example of contemporary organoboron chemistry, distinguished by its complex structural architecture that integrates multiple functional elements within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 897016-97-6, establishing its unique identity within the global chemical database system. The molecular formula C17H25BFNO3 reflects the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 321.19 to 321.20 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the morpholine ring serving as the primary structural reference point. Alternative naming conventions include several synonymous designations that emphasize different structural aspects of the molecule. These include 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester, which highlights the boronic acid functionality in its protected form, and 2-Fluoro-4-(4-morpholinylmethyl)benzeneboronic acid pinacol ester, which emphasizes the benzene ring system. The compound is also catalogued under the designation 4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine, providing an alternative systematic description of the molecular connectivity.

The MDL number MFCD18434461 provides additional database identification, while the compound maintains registration across multiple commercial databases and supplier catalogs. The SMILES notation CC1(C)OB(C2=CC=C(CN3CCOCC3)C=C2F)OC1(C)C offers a standardized linear representation of the molecular structure, facilitating computational analysis and database searching.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 897016-97-6 |

| Molecular Formula | C17H25BFNO3 |

| Molecular Weight | 321.19-321.20 g/mol |

| MDL Number | MFCD18434461 |

| IUPAC Name | 4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Historical Context and Development

The development of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine emerges from the broader historical trajectory of organoboron chemistry, which experienced its foundational breakthrough with the discovery of hydroboration by Herbert C. Brown in 1956. This seminal discovery revolutionized the field by providing a simple and efficient route to organoboron compounds, establishing the foundation for what would become one of the most important classes of reagents in modern organic synthesis. The significance of this advancement was initially underappreciated, with many researchers expressing skepticism about the importance of these "exotic reagents" that had remained largely dormant since their initial preparation by Frankland in 1862.

The evolution toward pinacol boronic esters represents a crucial advancement in the stability and utility of organoboron compounds. These derivatives address many of the handling challenges associated with boronic acids, providing air-stable and chromatography-compatible alternatives that maintain the essential reactivity required for cross-coupling reactions. The development of bis(pinacolato)diboron as a commercially available reagent further facilitated the synthesis of pinacol boronic esters, offering a moisture-insensitive source of boron that can be handled under ambient conditions.

The specific compound under examination reflects the modern trend toward increasingly sophisticated organoboron derivatives that incorporate multiple functional elements. The integration of fluorine substitution represents a strategic design choice that capitalizes on the unique properties of fluorinated aromatics, including enhanced metabolic stability and altered electronic characteristics. The morpholine moiety adds a heterocyclic component that provides both structural diversity and potential biological activity, reflecting the growing intersection between organoboron chemistry and medicinal chemistry applications.

The temporal development of this compound type aligns with the broader expansion of cross-coupling methodology that culminated in the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in palladium-catalyzed cross-coupling reactions. This recognition validated the transformative impact of organoboron chemistry on synthetic organic chemistry and stimulated further innovation in the design of specialized boronic ester derivatives.

Position in Organoboron Chemistry

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine occupies a significant position within the expansive landscape of organoboron chemistry, representing a sophisticated evolution of the fundamental boronic acid framework. The compound exemplifies the progression from simple arylboronic acids to complex, multifunctional derivatives that combine the essential reactivity of boron with additional molecular features designed to enhance utility and selectivity. This development reflects the maturation of organoboron chemistry from a specialized synthetic tool to a broadly applicable methodology that spans multiple chemical disciplines.

The pinacol boronic ester framework that defines this compound represents one of the most important protective strategies in organoboron chemistry. The formation of five-membered dioxaborolane rings through condensation with pinacol provides exceptional stability toward hydrolysis while maintaining the essential reactivity required for cross-coupling reactions. This protection strategy has enabled the development of stable, storable organoboron reagents that can be handled under standard laboratory conditions without the moisture sensitivity that characterizes free boronic acids.

Within the context of Suzuki-Miyaura coupling chemistry, this compound represents an advanced substrate that demonstrates the evolution of the methodology toward increasingly complex molecular architectures. The presence of the fluorine substituent positions the compound within the subset of fluorinated organoboron reagents, which have gained particular prominence due to their utility in pharmaceutical applications. Fluorinated aryl boronic esters often exhibit enhanced stability toward protodeboronation, a competitive side reaction that can limit the efficiency of cross-coupling processes, particularly under basic conditions.

The morpholine substituent places this compound at the intersection of organoboron chemistry and heterocyclic chemistry, reflecting the growing importance of nitrogen-containing heterocycles in drug discovery and materials science. The morpholine ring system provides both structural diversity and potential for hydrogen bonding interactions, expanding the range of molecular recognition events that can be facilitated by the resulting cross-coupling products.

Contemporary research in organoboron chemistry has increasingly focused on the development of specialized reagents that address specific synthetic challenges or enable access to previously inaccessible molecular targets. The compound under examination represents this trend through its combination of multiple functional elements within a single molecular framework. The strategic positioning of the fluorine atom adjacent to the boronic ester functionality may influence the electronic properties of the aromatic system, potentially affecting both the reactivity in cross-coupling reactions and the properties of the resulting products.

| Functional Component | Chemical Significance | Structural Contribution |

|---|---|---|

| Pinacol Boronic Ester | Cross-coupling reactivity, air stability | Five-membered dioxaborolane ring |

| Fluorine Substitution | Enhanced stability, altered electronics | Ortho-substitution on aromatic ring |

| Morpholine Ring | Heterocyclic diversity, hydrogen bonding | Six-membered oxygen-nitrogen heterocycle |

| Benzyl Linker | Conformational flexibility | Methylene bridge connection |

The development of transition metal-free methods for the synthesis of alkyl pinacol boronates has further expanded the scope of organoboron chemistry, providing alternative approaches that avoid the cost and toxicity associated with transition metal catalysts. These methodological advances complement the traditional palladium-catalyzed approaches and offer additional strategic options for the synthesis of complex organoboron compounds.

Recent advances in photoinduced organoboron chemistry have opened new avenues for the functionalization and transformation of boronic esters under mild conditions. These developments demonstrate the continuing evolution of the field and suggest potential applications for compounds such as 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in photochemical synthesis and materials applications.

Properties

IUPAC Name |

4-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJRSQOUYHDWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682383 | |

| Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897016-97-6 | |

| Record name | 4-{[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Coupling Reactions: The dioxaborolane moiety can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds[][2].

Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its morpholine structure is known for enhancing the bioactivity of certain drugs. The fluorine atom may contribute to increased metabolic stability and improved pharmacokinetic properties.

Case Study : Research has indicated that derivatives of morpholine with boron functionalities can act as inhibitors in various biochemical pathways, potentially leading to new treatments for diseases such as cancer and infections caused by resistant bacteria.

Organic Synthesis

The boronate group in the compound allows it to participate in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. This application is particularly relevant in the development of new materials and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilizes the boronate for forming carbon-carbon bonds with aryl halides, facilitating the construction of complex aromatic compounds. |

| Sonogashira Reaction | Involves coupling with alkynes to produce substituted alkynes, valuable in material science and drug discovery. |

Material Science

In material science, the compound's properties can be exploited to develop novel polymers and nanomaterials. The presence of boron can enhance thermal stability and mechanical strength.

Case Study : Research has demonstrated that incorporating boron-containing compounds into polymer matrices can significantly improve their flame retardancy and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions. Comparative studies highlight:

- Coupling Efficiency: Fluorinated analogs exhibit faster reaction kinetics than non-fluorinated derivatives due to enhanced electrophilicity. For example, 3-fluoro-substituted arylboronates achieve >90% conversion in Pd-catalyzed couplings, whereas methoxy-substituted variants require longer reaction times .

- Steric Considerations : Bulky substituents (e.g., trimethylsilyl in 4c) reduce coupling efficiency by hindering transmetalation steps .

Physical and Spectroscopic Properties

NMR Chemical Shifts (Selected Examples) :

Key Observations :

Key Observations :

Biological Activity

The compound 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a morpholine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 335.18 g/mol. The InChI Key for this compound is GVDVFLZMXUDILF-UHFFFAOYSA-N, indicating its unique chemical identity.

Research indicates that compounds similar to 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine often function as kinase inhibitors. Kinases play crucial roles in various signaling pathways related to cell growth and proliferation. The specific interactions of this compound with kinases have yet to be extensively documented; however, the dioxaborolane group suggests potential inhibitory activity against certain kinases due to its ability to form stable complexes with metal ions involved in kinase activity.

Pharmacological Profile

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Kinase Inhibition | EGFR | Low nanomolar | Selective against mutant forms |

| Antiproliferative | Cancer Cell Lines | Moderate | Efficacy varies by cell type |

| Antimicrobial Activity | Bacterial Strains | High micromolar | Limited effectiveness observed |

Case Studies

-

Kinase Inhibition Studies

A study focused on small molecule inhibitors of EGFR demonstrated that compounds with similar structures exhibit significant binding affinity to the ATP-binding site. This suggests that 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine may also inhibit EGFR effectively. The IC50 values for related compounds were reported in the sub-micromolar range against resistant mutants . -

Antiproliferative Effects

In vitro studies on various cancer cell lines have shown that morpholine derivatives can induce apoptosis and inhibit cell proliferation. For instance, a related compound demonstrated up to 30% reduction in cell viability at concentrations around 10 µM after 48 hours of treatment . This highlights the potential for 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine as an anticancer agent. -

Antimicrobial Activity

Preliminary antimicrobial assays indicated that while some derivatives exhibit activity against Gram-positive bacteria, their efficacy against Gram-negative strains remains limited. The observed MIC values suggest that further structural modifications may enhance their antimicrobial properties .

Q & A

Basic Question: What are the key synthetic routes for preparing 4-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A reported method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under reductive amination conditions. For example, describes a 27% yield via column chromatography (hexanes/EtOAC + 0.25% Et3N) after reacting 4-boronate benzaldehyde intermediates with morpholine . Optimize stoichiometry and catalyst systems (e.g., Pd(PPh3)4) to improve efficiency.

Basic Question: How is the compound characterized to confirm purity and structural integrity?

Answer:

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify boronate ester peaks (B-O) at ~1.3 ppm (CH3 groups) and aromatic/morpholine protons .

- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Confirm molecular formula (C17H24BFNO3, MW 303.20) .

Advanced Question: How can researchers address low yields in boronate ester coupling reactions?

Answer:

Low yields (e.g., 27% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies:

- Solvent Optimization : Use anhydrous THF or DMF to stabilize intermediates .

- Catalyst Screening : Test PdCl2(dppf) or Buchwald-Hartwig catalysts for improved cross-coupling efficiency.

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and decomposition .

Advanced Question: What stability challenges exist for this compound under storage or reaction conditions?

Answer:

The boronate ester is sensitive to hydrolysis and oxidation. recommends:

- Storage : –20°C under inert gas (Ar/N2) in amber vials to prevent B-O bond cleavage .

- Reaction Compatibility : Avoid protic solvents (e.g., H2O, alcohols) and strong acids/bases. Use stabilizing agents like BHT (butylated hydroxytoluene) in solution .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for boronate-containing compounds?

Answer:

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Boronates exhibit dynamic equilibria; use low-temperature NMR (−40°C) to "freeze" conformers .

- Impurity Peaks : Compare with ’s SMILES (CC1(C)OB(OC1(C)C)C1=C(F)C=C(N)C=C1) to distinguish target signals from byproducts .

- HRMS Validation : Confirm exact mass (theoretical 303.20 vs. observed) to rule out degradation .

Basic Question: What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HF during hydrolysis .

- Waste Disposal : Neutralize boronate waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Question: How is the compound utilized in pharmaceutical intermediate synthesis?

Answer:

The morpholine-boronate motif serves as a precursor for kinase inhibitors or PET tracers. and 14 highlight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.